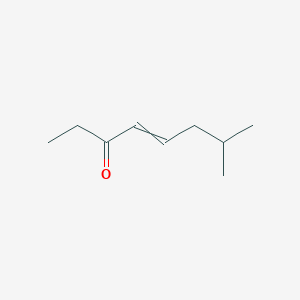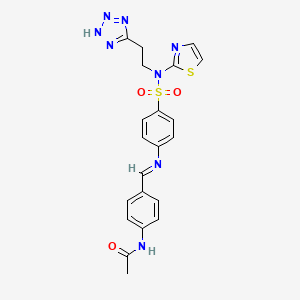
3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide: is an organic compound with the molecular formula C13H13ClN2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group, a chloro group, and a methyl group attached to a benzene ring, along with a sulfonamide group attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 4-methyl-N-phenylbenzene-1-sulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Iron powder and hydrochloric acid are commonly used for reduction.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: .
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to the inhibition of enzyme activity and disruption of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide: Similar structure with an ethyl group instead of a methyl group.
3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide: Similar structure with different substituents on the benzene ring.
Uniqueness
Properties
CAS No. |
78726-59-7 |
|---|---|
Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
3-amino-5-chloro-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-12(14)7-11(8-13(9)15)19(17,18)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3 |
InChI Key |
MEOSXRZNQFIMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


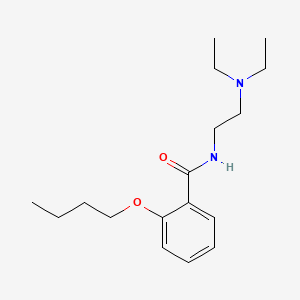
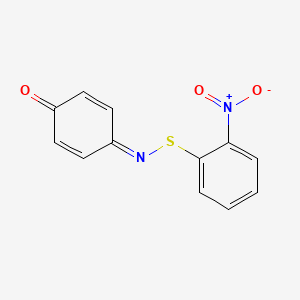

![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
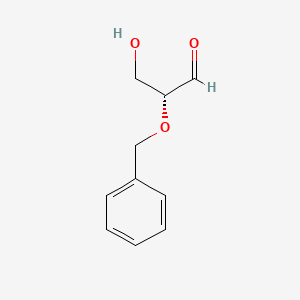
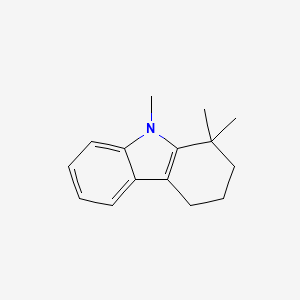
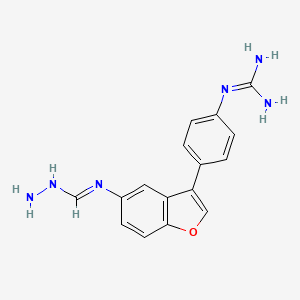
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)

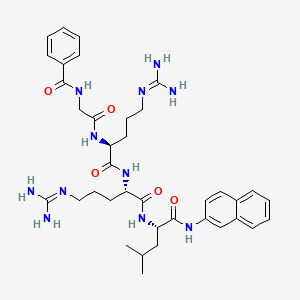
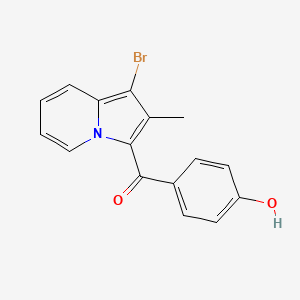
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
